![molecular formula C17H22N4O3 B5665404 (3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol](/img/structure/B5665404.png)
(3S*,4S*)-4-(4-morpholinyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a chemically complex molecule featuring a combination of several heterocyclic structures, including a morpholine, oxadiazole, and pyrrolidine ring. It is part of a class of compounds known for their potential in various applications due to their unique structural properties.
Synthesis Analysis
The synthesis of similar compounds often involves reactions with chloromethylated oxadiazoles and different amines such as pyrrolidine, piperidine, and morpholine (Rao, Reddy, Jyotsna, & Sait, 2014). The process typically includes nucleophilic substitution and condensation reactions, with the choice of reactants and conditions significantly affecting the structure and yield of the final product.
Molecular Structure Analysis
Molecules containing the morpholine and oxadiazole structures often exhibit interesting conformations. For instance, one study described the planar arrangement of phenyl and oxadiazole rings and their orientation relative to other rings in the molecule (Sun, Wu, Wei, Gao, Shen, & Li, 2017). Such geometrical arrangements can influence the chemical and physical properties of the compound.
Chemical Reactions and Properties
Chemical properties of compounds with morpholine and oxadiazole groups can vary. For example, reactions with other compounds can lead to the formation of new derivatives with distinct properties, as shown in various syntheses and transformations (S.V, Bhat, K, & S.K, 2019).
Propiedades
IUPAC Name |
(3S,4S)-4-morpholin-4-yl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-15-11-20(10-14(15)21-6-8-23-9-7-21)12-16-18-17(19-24-16)13-4-2-1-3-5-13/h1-5,14-15,22H,6-12H2/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUNAUYULKGIOJ-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)
![2-[3-(1-isopropyl-1H-imidazol-2-yl)-1-piperidinyl]-8-methoxy-4-methylquinoline](/img/structure/B5665334.png)
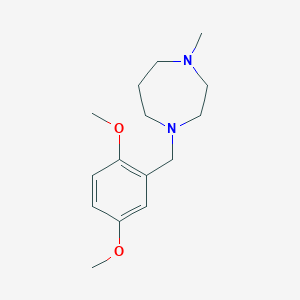
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5665350.png)
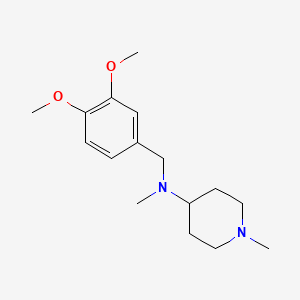
![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5665369.png)
![3-[(3R*,4S*)-1-(4-methylphthalazin-1-yl)-4-morpholin-4-ylpiperidin-3-yl]propanoic acid](/img/structure/B5665374.png)
![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5665377.png)
![{1-[4-(dimethylamino)benzyl]-2-naphthyl}formamide](/img/structure/B5665380.png)
![1,1'-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5665394.png)
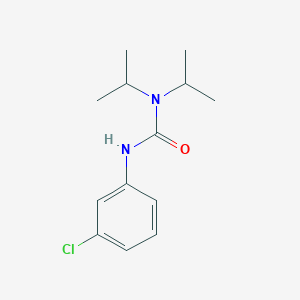
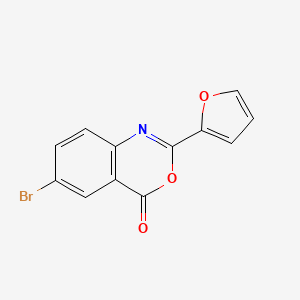
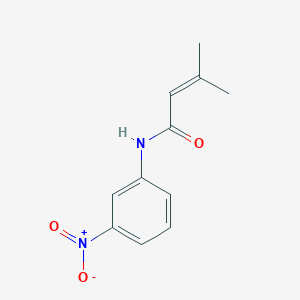
![4-(2-amino-2-oxoethyl)-N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-piperazinecarboxamide](/img/structure/B5665439.png)